(2,3-Dimethylpentan-3-yl)(methoxy)dimethylsilane
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Overview
Description
(2,3-Dimethylpentan-3-yl)(methoxy)dimethylsilane is an organic compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The compound has a unique structure that includes a pentane backbone with methyl groups and a methoxy group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylpentan-3-yl)(methoxy)dimethylsilane typically involves the reaction of 2,3-dimethylpentan-3-ol with methoxydimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
[ \text{2,3-Dimethylpentan-3-ol} + \text{Methoxydimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylpentan-3-yl)(methoxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the methoxy group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Silanes with new functional groups replacing the methoxy group.
Scientific Research Applications
(2,3-Dimethylpentan-3-yl)(methoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (2,3-Dimethylpentan-3-yl)(methoxy)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The methoxy group can be easily replaced with other functional groups, allowing for the customization of the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpentane: A hydrocarbon with a similar pentane backbone but lacks the silicon and methoxy groups.
3,3-Dimethylpentane: Another isomer of dimethylpentane with different methyl group positions.
2,3-Dimethylpentan-3-ol: The alcohol precursor used in the synthesis of (2,3-Dimethylpentan-3-yl)(methoxy)dimethylsilane.
Uniqueness
This compound is unique due to the presence of the silicon atom and the methoxy group, which impart distinct chemical properties. The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable reagent in scientific research and industrial processes.
Properties
CAS No. |
61753-26-2 |
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Molecular Formula |
C10H24OSi |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
2,3-dimethylpentan-3-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C10H24OSi/c1-8-10(4,9(2)3)12(6,7)11-5/h9H,8H2,1-7H3 |
InChI Key |
QDYNSOVBYODLRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)[Si](C)(C)OC |
Origin of Product |
United States |
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